1,3,5-Triazaadamantane
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Overview
Description
1,3,5-Triazaadamantane is a nitrogen-containing analog of adamantane, characterized by the substitution of three carbon atoms with nitrogen atoms. This structural modification imparts unique chemical and physical properties to the compound, making it a subject of significant interest in various fields of scientific research .
Preparation Methods
The synthesis of 1,3,5-triazaadamantane typically involves the condensation of nitromethane with hexamethylenetetramine in the presence of acetic acid. This reaction yields 7-nitro-1,3,5-triazaadamantane, which can be further reduced to produce various derivatives . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1,3,5-Triazaadamantane undergoes a variety of chemical reactions, including:
Substitution: The 7-amino derivative can undergo substitution reactions to form 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes.
Nitration and Nitrosation: These reactions yield nitro- and nitroso-amines, respectively.
Common reagents used in these reactions include hydrazine hydrate, Raney nickel, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazaadamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-triazaadamantane and its derivatives involves the inhibition of viral replication and interaction with specific biological targets. For example, the compound has been shown to inhibit the replication of SARS coronavirus, enterovirus-71, and Rift Valley fever virus at low concentrations . The molecular targets and pathways involved in these effects are still under investigation but are believed to include interference with viral RNA synthesis and protein function.
Comparison with Similar Compounds
1,3,5-Triazaadamantane is part of a broader class of compounds known as azaadamantanes, which include other nitrogen-containing analogs of adamantane. Similar compounds include:
1,3-Diazaadamantane: Contains two nitrogen atoms and exhibits similar but distinct chemical and biological properties.
7-Nitro-1,3,5-Triazaadamantane: A derivative with pronounced antiviral activity.
7-Amino-1,3,5-Triazaadamantane: Known for its versatility in undergoing various substitution reactions.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1,3,5-triazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C7H13N3/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7H,1-6H2 |
InChI Key |
XZDLLQQBTVSJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN3CN1CN(C2)C3 |
Origin of Product |
United States |
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